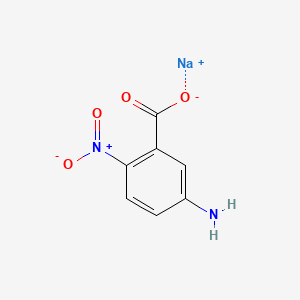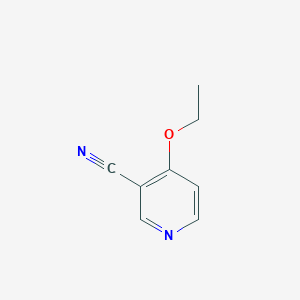![molecular formula C9H15NO2 B11763091 (2S,3R)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B11763091.png)
(2S,3R)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid is a chiral bicyclic amino acid. This compound is characterized by its rigid bicyclic structure, which imparts unique chemical and physical properties. It is of significant interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid typically involves the use of 3-carbonyl-bicyclo[2.2.2]octane-2-carboxylate as a starting material. The synthetic route includes several key steps:
Reductive Amination: This step involves the conversion of the carbonyl group to an amine using a reducing agent.
Basic Configuration Inversion: This step is crucial for obtaining the desired stereochemistry.
Hydrogenation: This step removes any protecting groups to yield the final product
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and reducing production costs. The process typically involves large-scale reductive amination and hydrogenation reactions under controlled conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: This reaction is often used to convert carbonyl groups to alcohols or amines.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(2S,3R)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of polymers and other advanced materials .
Wirkmechanismus
The mechanism of action of (2S,3R)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid bicyclic structure allows for precise binding interactions, which can modulate the activity of the target molecule. This compound can influence various biochemical pathways, depending on its specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3S)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid: This compound has a similar structure but different stereochemistry.
8-Azabicyclo[3.2.1]octane: This compound has a different bicyclic structure but shares some chemical properties.
2-Azabicyclo[3.2.1]octane:
Uniqueness
The unique stereochemistry of (2S,3R)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid imparts distinct chemical and physical properties, making it valuable for specific applications where precise molecular interactions are required. Its rigid structure and chiral nature make it a versatile building block in organic synthesis and drug design .
Eigenschaften
Molekularformel |
C9H15NO2 |
|---|---|
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
(2S,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c10-8-6-3-1-5(2-4-6)7(8)9(11)12/h5-8H,1-4,10H2,(H,11,12)/t5?,6?,7-,8+/m0/s1 |
InChI-Schlüssel |
NVRDCPXNFPLOAM-RLXKETGRSA-N |
Isomerische SMILES |
C1CC2CCC1[C@@H]([C@@H]2N)C(=O)O |
Kanonische SMILES |
C1CC2CCC1C(C2N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride](/img/structure/B11763066.png)



